吡咯苯酮

描述

Pyrrophenone (also known as 2-hydroxy-1-phenylpropan-1-one) is a versatile and widely used organic compound in the scientific and medical research fields. It is a colorless, crystalline solid with a melting point of 122-124°C and a boiling point of 250-252°C. Its chemical formula is C9H10O2 and its molecular weight is 150.17 g/mol. Pyrrophenone is a highly polar compound and is soluble in water, alcohols, and most organic solvents. It is used in a variety of laboratory experiments, from organic synthesis to biochemical and physiological studies.

科学研究应用

生物流体中的吡咯烷苯酮衍生物

对吡咯烷苯酮衍生物(俄罗斯联邦管制的麻醉药品)的研究强调了这些化合物在生物流体中的生物转化和检测。该研究回顾了 α-吡咯烷戊苯酮和 3,4-亚甲二氧基吡咯戊酮的生物转化趋势,讨论了分析毒理学研究的样品制备技术。介绍了吡咯烷苯酮衍生物及其主要代谢物的特征,突出了生物流体筛选的分析可能性以及使用色谱-质谱方法鉴定和定量这些物质的潜力 (Synbulatov、Voronin 和 Voronina,2019)。

吡咯酮作为药物支架

吡咯酮因其药用意义而受到认可,表现出广泛的生物活性。这篇综述详细介绍了吡咯酮的合成方法,并分析了它们在药物化学中的重要性。这些信息可以作为利用吡咯酮核开发具有更高功效的新先导化合物的基础 (Ali、Alama、Hamida 和 Hussain,2014)。

热解生物油的杀生物应用

虽然与吡咯苯酮没有直接关系,但对通过热解生物质产生的生物油的杀生物应用的研究可以深入了解热解过程中衍生的化合物的更广泛的用途。本综述评估了生物油对医学和经济上重要的昆虫、真菌和细菌的杀生物潜力,可能为化学衍生物在环境和健康相关领域的适用性提供一个视角 (Mattos、Veloso、Romeiro 和 Folly,2019)。

作用机制

Target of Action

Pyrrophenone primarily targets the Group IVA cytosolic phospholipase A2 (cPLA2α) . This enzyme selectively releases arachidonic acid (AA) from membrane phospholipids, playing a central role in initiating the synthesis of prostaglandins (PGs) and leukotrienes (LTs) .

Mode of Action

Pyrrophenone interacts with its target, cPLA2α, by competitively binding to the ATP-binding site of protein kinases . This prevents the phosphorylation of substrate proteins and subsequent downstream signaling events . It inhibits cPLA2α with an IC50 of 4.2 nM in enzyme assays and potently blocks the release of AA and the production of PGE2 and LTC4 in cells .

Biochemical Pathways

The inhibition of cPLA2α by Pyrrophenone affects the eicosanoid biosynthesis pathway . This pathway is responsible for the production of prostaglandins and leukotrienes, which are lipid compounds that play key roles in inflammation and immune responses . By inhibiting cPLA2α, Pyrrophenone reduces the release of arachidonic acid, a precursor for eicosanoids, thereby suppressing the production of these inflammatory mediators .

Pharmacokinetics

They influence how the drug is absorbed into the body, distributed to different tissues, metabolized for use or detoxification, and finally excreted .

Result of Action

The molecular effect of Pyrrophenone’s action involves the inhibition of arachidonic acid release and subsequent suppression of eicosanoid synthesis . On a cellular level, this results in a reduction of inflammatory responses, as eicosanoids like prostaglandins and leukotrienes are key mediators of inflammation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like Pyrrophenone. In general, factors such as temperature, pH, and presence of other chemicals can affect a drug’s stability and activity

安全和危害

未来方向

Pyrrophenone is a more potent and specific cPLA2α inhibitor than MAFP and AACOCF3 and represents an excellent pharmacological tool to investigate the biosynthesis and the biological roles of eicosanoids and PAF .

Relevant Papers

The paper titled “Group IVA cytosolic phospholipase A2 (cPLA2α) and integrin αIIbβ3 reinforce each other’s functions during αIIbβ3 signaling in platelets” discusses the role of Pyrrophenone in inhibiting cPLA2α . Another paper titled “Effects of pyrrophenone, an inhibitor of group IVA phospholipase A2, on eicosanoid and PAF biosynthesis in human neutrophils” discusses the inhibitory properties of Pyrrophenone on eicosanoids and PAF in human neutrophils .

生化分析

Biochemical Properties

Pyrrophenone interacts with the enzyme cPLA2α, inhibiting its activity . The cPLA2α enzyme selectively releases arachidonic acid (AA) from membrane phospholipids, which is a crucial step in the synthesis of prostaglandins (PGs) and leukotrienes (LTs), key players in inflammatory responses . Pyrrophenone’s interaction with cPLA2α blocks the release of AA and the production of PGs and LTs .

Cellular Effects

Pyrrophenone has a significant impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . Specifically, it inhibits the release of AA and the production of PGE2 and LTC4 in cells .

Molecular Mechanism

Pyrrophenone exerts its effects at the molecular level through competitive binding to the ATP-binding site of protein kinases . This prevents the phosphorylation of substrate proteins and subsequent downstream signaling events . It inhibits cPLA2α with an IC50 of 4.2 nM in enzyme assays .

Metabolic Pathways

Pyrrophenone is involved in the metabolic pathway of arachidonic acid (AA). It interacts with the enzyme cPLA2α, which selectively releases AA from membrane phospholipids . This is a crucial step in the synthesis of prostaglandins (PGs) and leukotrienes (LTs), key players in inflammatory responses .

属性

IUPAC Name |

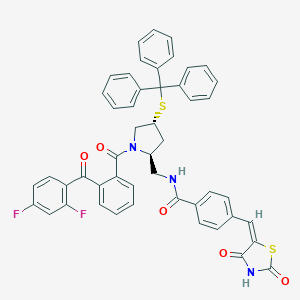

N-[[(2S,4R)-1-[2-(2,4-difluorobenzoyl)benzoyl]-4-tritylsulfanylpyrrolidin-2-yl]methyl]-4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H37F2N3O5S2/c50-36-24-25-41(42(51)27-36)44(55)39-18-10-11-19-40(39)47(58)54-30-38(28-37(54)29-52-45(56)32-22-20-31(21-23-32)26-43-46(57)53-48(59)60-43)61-49(33-12-4-1-5-13-33,34-14-6-2-7-15-34)35-16-8-3-9-17-35/h1-27,37-38H,28-30H2,(H,52,56)(H,53,57,59)/b43-26+/t37-,38+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSCZRVUQXBBTRO-MKNPRXRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1CNC(=O)C2=CC=C(C=C2)C=C3C(=O)NC(=O)S3)C(=O)C4=CC=CC=C4C(=O)C5=C(C=C(C=C5)F)F)SC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN([C@@H]1CNC(=O)C2=CC=C(C=C2)/C=C/3\C(=O)NC(=O)S3)C(=O)C4=CC=CC=C4C(=O)C5=C(C=C(C=C5)F)F)SC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H37F2N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

850.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI)](/img/structure/B157379.png)

![(2S,3R,4S,5S,6R)-2-[[(2R,3R,4S,5R)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4,5-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B157389.png)

![3-[(3-Trifluoromethyl)phenyl]-1-propene](/img/structure/B157394.png)

![(3S,6S,9S,12R)-3,6-dibenzyl-9-[2-[(2S)-oxiran-2-yl]-2-oxoethyl]-1,4,7-triazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B157398.png)